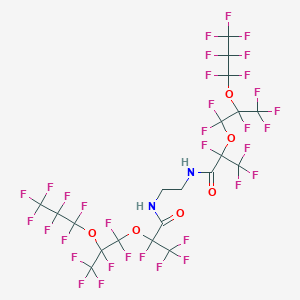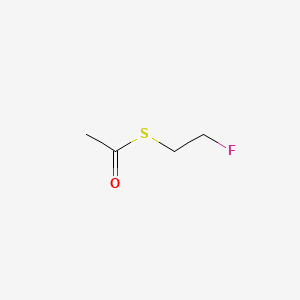
2-Fluoroethyl thiolacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl thiolacetate is an organosulfur compound with the molecular formula C₄H₇FOS and a molecular weight of 122.161 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to a thiolacetate moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl thiolacetate can be synthesized through the nucleophilic substitution reaction of 2-fluoroethanol with thioacetic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic attack of the thiolate anion on the fluoroethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoroethyl thiolacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiolacetate moiety can be reduced to form alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates, amines, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethyl thiolacetates.
Aplicaciones Científicas De Investigación
2-Fluoroethyl thiolacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions involving thiol groups.
Medicine: It serves as a precursor for the development of pharmaceuticals that target thiol-containing enzymes.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-fluoroethyl thiolacetate involves the nucleophilic attack of the thiolate anion on electrophilic centers. This reaction pathway is facilitated by the electron-withdrawing effect of the fluoroethyl group, which enhances the nucleophilicity of the thiolate anion. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Thioacetic Acid (CH₃C(O)SH):
Ethanethiol (C₂H₅SH): A simple thiol used in organic synthesis and as a flavoring agent.
2-Fluoroethanol (C₂H₅FO): A precursor in the synthesis of 2-fluoroethyl thiolacetate.
Uniqueness: this compound is unique due to the presence of both a fluoroethyl group and a thiolacetate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The electron-withdrawing effect of the fluoroethyl group enhances the nucleophilicity of the thiolate anion, making it more reactive compared to similar compounds .
Propiedades
Número CAS |
462-31-7 |
|---|---|
Fórmula molecular |
C4H7FOS |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
S-(2-fluoroethyl) ethanethioate |
InChI |
InChI=1S/C4H7FOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
Clave InChI |
MFWYIFRPVITMEP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


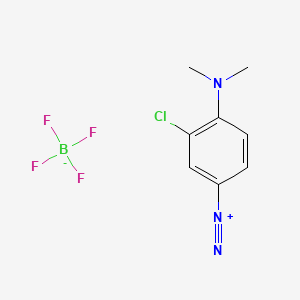
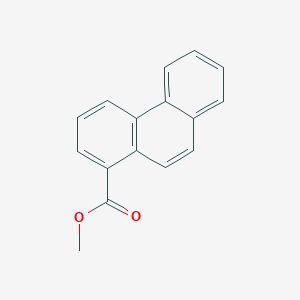
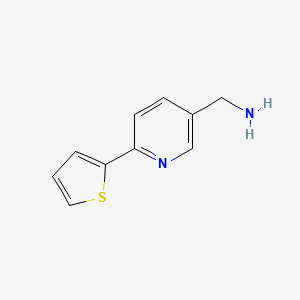
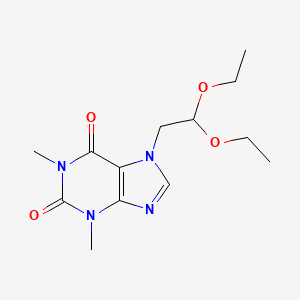

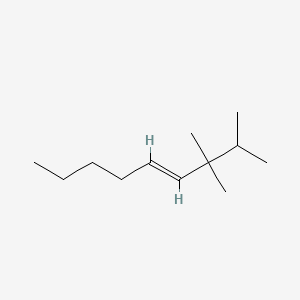
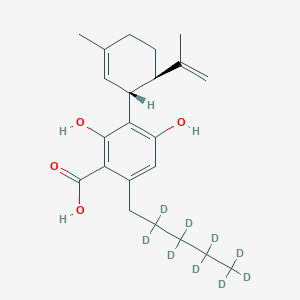
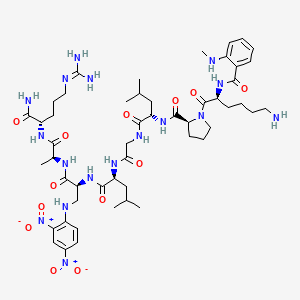
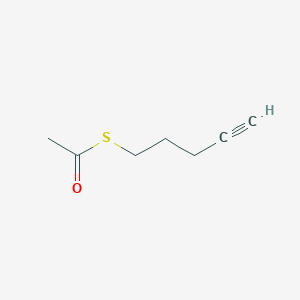
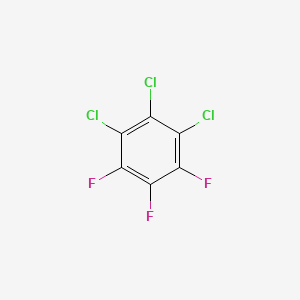


![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
